N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)16-9-2-1-8-15(16)18(26)23-13-6-5-7-14(12-13)24-11-4-3-10-17(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDRKXJSAHCTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling with Benzamide: The final step involves coupling the piperidinone derivative with a benzamide precursor using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide exhibits significant anticancer activity. Compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve:
- Induction of apoptosis.
- Cell cycle arrest.
In vitro studies have demonstrated that related compounds can achieve percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, suggesting the potential for therapeutic applications in oncology .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier due to its piperidine structure positions it as a candidate for treating central nervous system disorders. Preliminary studies suggest:
- Antidepressant Activity : Similar compounds have been shown to selectively inhibit glycine transporters, leading to increased extracellular glycine levels, which may improve mood disorders .
This suggests a potential role in developing treatments for depression and anxiety-related conditions.
Antithrombotic Properties
This compound may also exhibit antithrombotic properties by inhibiting factor Xa, a key enzyme in the coagulation cascade. This mechanism could prevent thrombus formation, making it relevant for conditions such as thrombosis .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidinyl Moiety : This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Trifluoromethyl Group : Commonly done using trifluoromethylating agents like trifluoromethyl iodide.
- Coupling Reactions : The final step involves coupling the piperidinyl moiety with the benzamide core using reagents like EDCI or DCC.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential clinical applications .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues in the N-(2/3-(trifluoromethyl)phenyl)benzamide Family
Key structural variations in benzamide derivatives include substituent positions (e.g., 2- vs. 3-trifluoromethylphenyl), heterocyclic attachments, and functional group modifications.
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Trifluoromethyl Position :
- The target compound’s trifluoromethyl group at the benzamide’s 2-position contrasts with analogues like flutolanil (2-position) and mepronil (2-methyl). The 2-CF₃ group may enhance steric effects and electron-withdrawing properties compared to 3-CF₃ derivatives .
Piperidinyl vs. Thioether-linked heterocycles (e.g., thiazole in ) may confer redox activity but with higher metabolic liability .
Halogenated derivatives (e.g., 3-bromo/iodo in ) exhibit distinct crystal packing, which could influence solid-state stability but lack the conformational flexibility of the piperidinone moiety .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 2-oxopiperidinyl group may improve aqueous solubility relative to fully aromatic analogues (e.g., quinazoline derivatives in ) .
- Metabolic Stability : CF₃ and cyclic amide groups reduce oxidative metabolism, contrasting with thioether-containing compounds prone to glutathione conjugation .
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidinone ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
- Trifluoromethyl group : This moiety enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems. For instance, related compounds have been identified as selective inhibitors of glycine transporters (GlyT1), which are crucial in regulating glycine levels in the central nervous system. The inhibition of GlyT1 can lead to increased extracellular glycine, potentially providing therapeutic effects in conditions such as schizophrenia and anxiety disorders .
Inhibition of GlyT1
This compound has been shown to exhibit significant inhibitory activity against GlyT1, with an IC50 value indicating potent inhibition. This suggests that the compound could be beneficial in treating disorders linked to glycine dysregulation.
Neuroprotective Effects
Studies have demonstrated that similar compounds can provide neuroprotective effects by modulating excitatory neurotransmission. By increasing glycine availability, these compounds may help protect neurons from excitotoxic damage, a common pathway in neurodegenerative diseases.
Research Findings and Case Studies
A review of various studies highlights the biological activity of related compounds:
Q & A
Basic Research Questions
Q. How can synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide be optimized to improve yield and purity?
- Methodology : Multi-step synthesis involving amide coupling and cyclization reactions can be optimized using continuous flow reactors to enhance reaction efficiency and reduce side products. Advanced purification techniques, such as preparative HPLC or recrystallization with solvents like ethyl acetate/hexane mixtures, are critical for isolating high-purity compounds. Monitoring reaction progress via TLC or LC-MS ensures intermediate quality .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic protons, trifluoromethyl groups, and piperidinone ring connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (expected ~392.37 g/mol).
- X-ray Crystallography : For definitive 3D structural elucidation, particularly to analyze torsional angles in the benzamide-piperidinone linkage .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP Analysis : Calculate partition coefficient (e.g., using ChemDraw) to predict lipophilicity. The trifluoromethyl group increases hydrophobicity, necessitating DMSO or ethanol for dissolution in biological assays.
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For example, store at 4°C in amber vials to prevent hydrolytic degradation of the amide bond .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against neurological targets?
- Methodology :
- Target Selection : Prioritize enzymes like HDACs or kinases implicated in neurodegeneration. Use PDB databases to retrieve crystal structures (e.g., HDAC6: PDB 5EDU).
- Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate binding. Focus on hydrogen bonding between the piperidinone carbonyl and catalytic residues, and hydrophobic interactions with the trifluoromethyl group. Validate with mutagenesis or SPR binding assays .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-Response Curves : Perform IC assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 72-hour exposure in HEK293 cells).
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway-specific effects .
Q. How do structural modifications (e.g., replacing piperidinone with pyrrolidinone) affect pharmacological efficacy?
- Methodology :
- SAR Analysis : Synthesize analogs with varying ring sizes (5–7-membered) and substituents. Compare pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) and target binding (SPR or ITC).
- Computational Modeling : Apply DFT calculations to assess ring strain and electron density distribution at the amide bond .
Q. What in vitro and in vivo models are optimal for evaluating its potential in treating thrombotic disorders?
- Methodology :
- In Vitro : Platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) with IC determination.
- In Vivo : Utilize murine thrombosis models (e.g., FeCl-induced carotid injury) to measure clot formation time and bleeding risk. Monitor pharmacokinetics (C, t) via LC-MS/MS .
Key Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and PubChem for data validation.
- For advanced SAR studies, cross-validate computational predictions with crystallographic data to minimize false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
